Defensin-related cryptdin-25
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CEDLICYCRTRGCKRRERLNGTCRKGHLMYMLWCC |
Origin of Product |
United States |
V. Interactions with Host Systems and Immune Modulation
Complex Roles in Host-Pathogen Interactions
Protective Functions Against Enteric Pathogens
Based on its classification as an alpha-defensin, Defensin-related cryptdin-25 is predicted to possess antimicrobial activity against a range of enteric pathogens. nih.gov The proposed mechanism, shared by other defensins, involves the disruption of microbial cell membranes. wikipedia.org The cationic nature of these peptides facilitates their interaction with the negatively charged microbial membranes, leading to pore formation and subsequent cell lysis. wikipedia.org
While direct experimental evidence for the bactericidal spectrum and efficacy of this compound is not currently available in published literature, its gene (Defa25) is predicted to be involved in the defense response to bacteria. nih.govbiogps.org Studies on other mouse cryptdins have demonstrated potent activity against various pathogenic bacteria, including Salmonella typhimurium, Escherichia coli, and Listeria monocytogenes. nih.govnih.gov
Table 1: Predicted Antimicrobial Functions of this compound (Defa25)
| Predicted Function | Basis of Prediction |
|---|---|
| Pore-forming activity | Gene Ontology Annotation nih.govbiogps.org |
| Disruption of plasma membrane integrity | Gene Ontology Annotation nih.gov |
Note: This table is based on predicted functions from genomic and proteomic databases and not on direct experimental evidence.
Context-Dependent Promotion of Viral Infections by Specific Cryptdins
While defensins are typically considered antiviral, some members of the cryptdin (B1167165) family have been shown to enhance viral infections in a context-dependent manner. For instance, studies have demonstrated that certain cryptdins can promote infection by mouse adenovirus 2 and even human immunodeficiency virus (HIV) in vitro. nih.govuq.edu.au The mechanism of this enhancement is thought to involve the defensin (B1577277) binding to the virus and facilitating its attachment to host cells, sometimes independent of the virus's natural receptor. uq.edu.au
Currently, there are no specific studies investigating the role of this compound in the context of viral infections. Therefore, it is unknown whether it shares the infection-enhancing properties observed with other specific cryptdins.
Involvement in Intestinal Physiology Beyond Antimicrobial Defense
Beyond their role in direct host defense, Paneth cell-derived alpha-defensins are involved in various aspects of intestinal physiology, including the modulation of epithelial cell functions and the maintenance of the intestinal stem cell niche.
Modulation of Ion Secretion in Intestinal Epithelium
Certain cryptdins have been shown to influence ion transport across the intestinal epithelium. For example, research has demonstrated that some cryptdins can form anion-selective channels in the apical membranes of intestinal epithelial cells, leading to the secretion of chloride ions. frontiersin.org This induced ion secretion can, in turn, drive water movement into the intestinal lumen, a process important for mucosal hydration and flushing of luminal contents. frontiersin.org
There is no published research specifically examining the effect of this compound on ion secretion in the intestinal epithelium. Its predicted pore-forming activity suggests a potential for interacting with cell membranes, but its specific impact on ion channels and transport remains to be experimentally determined. nih.govbiogps.org
Influence on Intestinal Stem Cell Niches
Paneth cells, the source of this compound, are a critical component of the intestinal stem cell niche located at the base of the crypts of Lieberkühn. nih.gov They are situated in close proximity to Lgr5+ intestinal stem cells and provide essential niche signals, such as Wnt, EGF, and Notch ligands, which are crucial for stem cell maintenance and self-renewal. mdpi.comasm.org
While the role of the Paneth cell as a whole in supporting the stem cell niche is well-established, the direct contribution of individual defensins to this process is less clear. There are currently no studies that specifically investigate the influence of this compound on the intestinal stem cell niche or on the behavior of Lgr5+ stem cells.
Vi. Research Methodologies and Experimental Models in Cryptdin Studies
Molecular Biology Techniques
Molecular biology approaches are fundamental to understanding the genetic regulation and diversity of cryptdins.
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a crucial technique for measuring the messenger RNA (mRNA) levels of cryptdin (B1167165) genes in tissues. researchgate.netfrontiersin.org This method provides insight into how cryptdin expression is regulated in response to various stimuli, such as bacterial infection or inflammation. researchgate.net The process involves extracting total RNA from a tissue of interest, such as the small intestine, and converting it into complementary DNA (cDNA) using the reverse transcriptase enzyme. This cDNA then serves as a template for the qPCR reaction. nih.gov
In the qPCR step, specific primers designed to recognize and amplify a unique sequence of the cryptdin-25 gene are used. The amplification process is monitored in real-time using fluorescent dyes that bind to double-stranded DNA. The amount of fluorescence is directly proportional to the amount of amplified DNA, allowing for the precise quantification of the initial mRNA transcript. nih.gov By comparing the expression levels in stimulated versus unstimulated tissues, researchers can determine the fold-change in gene expression. researchgate.net For example, studies on various defensins have shown significant upregulation (from 2-fold to over 2,000-fold) in response to bacterial challenge. nih.govcosmetic-labs.com
Table 1: Illustrative RT-qPCR Data for Defensin (B1577277) Gene Expression This table presents hypothetical data to illustrate typical results from an RT-qPCR experiment.
| Treatment Group | Target Gene | Normalized Expression (Fold Change) | P-value |
|---|---|---|---|
| Control (Uninfected) | Cryptdin-25 | 1.0 | - |
| E. coli Challenge (24h) | Cryptdin-25 | 8.5 | <0.01 |
| S. aureus Challenge (24h) | Cryptdin-25 | 6.2 | <0.01 |
To discover the full diversity of cryptdins within an organism, researchers construct and screen cDNA libraries. nih.govcreative-biogene.com This technique is particularly useful for identifying novel isoforms—variants of a peptide that arise from different genes or alternative splicing of a single gene. nih.gov
The process begins with the isolation of total mRNA from Paneth cells located in the intestinal crypts, which are the primary producers of cryptdins. creative-biogene.com This mRNA is then used as a template to synthesize a collection of corresponding cDNA molecules via reverse transcriptase. creative-biogene.comyoutube.com These cDNA fragments are subsequently inserted into cloning vectors (like plasmids), and this collection of vectors is introduced into host cells, such as E. coli. Each host cell contains a single cDNA clone, and the entire population of these cells constitutes the cDNA library. creative-biogene.com
Historically, these libraries were screened using labeled DNA probes to find specific genes. researchgate.net Modern approaches, however, leverage high-throughput sequencing to analyze the entire collection of cDNAs, providing a comprehensive snapshot of all the defensin genes being expressed in the tissue at that time. nih.gov This genomic and transcriptomic mining has been instrumental in identifying numerous new defensin isoforms in both humans and mice. nih.gov
Functional Assays for Antimicrobial Efficacy
Functional assays are essential for determining the biological activity of cryptdins, specifically their ability to kill or inhibit the growth of microorganisms.
In vitro bactericidal assays directly measure the antimicrobial potency of a purified peptide against specific bacterial strains.
The Broth Microdilution Assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial peptide. asm.orgnih.gov The assay involves preparing a series of dilutions of the cryptdin peptide in a liquid growth medium in a 96-well plate. asm.orgnih.gov A standardized concentration of bacteria is added to each well and incubated. The MIC is the lowest peptide concentration that prevents visible bacterial growth. asm.orgresearchgate.net To determine the MBC, samples from the clear wells are plated on agar; the MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum. asm.orgnih.gov
The Virtual Colony Count (vCC) Assay is a high-throughput turbidimetric method that offers a more detailed view of bactericidal kinetics. asm.org In this assay, bacteria are exposed to serial dilutions of the peptide for a set period (e.g., 2 hours) in a nutrient-poor buffer. Afterward, a rich growth medium is added, and the optical density of the wells is monitored over time. asm.org The time it takes for the bacterial culture to reach a certain density is proportional to the initial number of surviving bacteria. This allows for the calculation of virtual lethal doses (vLD), such as the vLD99, which is the peptide concentration required to kill 99% of the initial bacterial population. asm.orgbiosyn.com
Table 2: Sample Bactericidal Activity Data for Cryptdins against E. coli This table contains representative data adapted from studies on various cryptdins to illustrate the outputs of bactericidal assays. asm.orgroutsias-lab.gr
| Peptide | Assay Method | Endpoint | Concentration (µg/mL) |
|---|---|---|---|
| Cryptdin-4 | vCC | vLD99 | ~5.0 |
| Cryptdin-14 | vCC | vLD99 | ~12.0 |
| Cryptdin-2 (B1578358) | Broth Microdilution | MBC | 19.0 |
Ex vivo models provide a more physiologically relevant context for studying cryptdin function by using primary cells or tissues cultured outside the organism. nih.govnih.govuni-konstanz.de
Isolated Crypts and Enteroids: Intestinal crypts can be isolated from mouse tissue and cultured in a 3D matrix where they form "organoids" or "enteroids". nih.govnih.gov These structures recapitulate key features of the intestinal epithelium, including the presence of functional Paneth cells that naturally secrete cryptdins. This model allows researchers to study the effects of these secreted defensins on bacteria in a setting that mimics the gut environment. nih.gov For instance, enteroids can be used to investigate how naturally secreted cryptdins influence the infectivity of enteric pathogens. nih.gov
Macrophage Killing Assays: Defensins can also modulate the function of immune cells. nih.gov To study this, macrophages can be isolated and cultured in vitro. These macrophages can be treated with cryptdins and then challenged with bacteria. By measuring the survival of the intracellular bacteria over time, researchers can determine if the cryptdin enhances the macrophage's ability to kill pathogens. nih.gov Studies have shown that some defensins can increase the phagocytic and bactericidal capacity of macrophages. nih.govasm.org
Structural Analysis Techniques
Determining the three-dimensional structure of cryptdins is essential for understanding how they interact with and disrupt microbial membranes. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique used to determine the structure of peptides and proteins in solution, which closely mimics their natural state. nih.govnih.govjohnshopkins.edunews-medical.net The process involves placing a concentrated, purified sample of the cryptdin in a strong magnetic field and analyzing the resonance of atomic nuclei. nih.govnews-medical.net By analyzing complex datasets, scientists can calculate the distances between atoms and determine the peptide's complete 3D fold. nih.gov NMR studies on defensins have consistently revealed a characteristic structure defined by a triple-stranded antiparallel β-sheet, stabilized by three intramolecular disulfide bonds. acs.orgnih.govacs.org
X-ray Crystallography is another high-resolution technique for structural determination. news-medical.net This method requires the peptide to be crystallized into a highly ordered solid lattice. This crystal is then exposed to a beam of X-rays, which are diffracted by the atoms in the crystal. news-medical.net The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the peptide can be modeled. news-medical.net While obtaining suitable crystals can be a challenge, this technique provides extremely high-resolution structures. nih.govasm.orgresearchgate.net The first crystal structure of a cryptdin, Crp14, confirmed the conserved β-sheet core and also revealed its ability to form dimers, which may be functionally important. nih.govasm.orgresearchgate.netnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Defensin-related cryptdin-25 |
| Cryptdin-2 |
| Cryptdin-4 |
| Cryptdin-5 (B1578357) |
| Cryptdin-14 |
| Cefotaxime |
| Ceftriaxone |
| Chloramphenicol |
| Ciprofloxacin |
| Ethidium bromide |
| Triton X-100 |
| Amikacin |
| Colistin |
| Meropenem |
| Lysozyme |
| Cefotaxime |
Genetic Models for In Vivo Studies
To understand the biological role of cryptdins within a living organism, researchers utilize various genetic models. These models allow for the manipulation of genes related to cryptdin production, processing, and function, providing critical insights into their contribution to intestinal innate immunity.
Since cryptdins are produced and secreted by Paneth cells located in the crypts of the small intestine, models that specifically target these cells are invaluable. nih.govasm.orgfrontiersin.org Researchers have developed transgenic mouse lines that allow for gene manipulation exclusively in Paneth cells.
A common strategy involves using the promoter of a Paneth cell-specific gene, such as Cryptdin-2 (Defa6), to drive the expression of Cre recombinase. nih.gov This Defa6-iCre mouse line can then be crossed with mice carrying "floxed" alleles of a target gene, leading to the gene's deletion only in Paneth cells. nih.gov An earlier approach used the Cryptdin-2 promoter to drive the expression of the diphtheria toxin A (DTA) gene, resulting in mice with a significantly reduced number of Paneth cells. nih.gov These models have been fundamental in studying the consequences of Paneth cell depletion or the loss of specific Paneth cell products. nih.gov
To investigate the function of human α-defensins in an in vivo setting, researchers have created transgenic mice that express these human peptides in their intestinal Paneth cells. A prominent example is the development of mice transgenic for human defensin 5 (HD5) and human defensin 6 (HD6). nih.gov
Studies using these models have demonstrated that the expression of human defensins can confer significant protection against intestinal pathogens. For instance, HD5-transgenic mice show increased resistance to infection by virulent Salmonella enterica serovar Typhimurium. nih.govasm.org These models are crucial for validating the protective roles of human defensins suggested by in vitro studies and for understanding how they contribute to mucosal defense within the complex environment of the gut. nih.gov
Cryptdins are synthesized as inactive precursors (procryptdins) that must be proteolytically cleaved to become active antimicrobial peptides. nih.gov In mice, the primary enzyme responsible for this activation step is matrix metalloproteinase-7 (MMP-7), also known as matrilysin. nih.govresearchgate.netwikigenes.org
To study the importance of this activation, researchers use MMP-7 knockout (Mmp7-/-) mice. researchgate.net These mice lack the ability to process procryptdins within their Paneth cells, leading to the accumulation of inactive precursors and a deficiency of mature, active cryptdins in the small intestine. nih.govnih.gov Consequently, Mmp7-/- mice are more susceptible to certain orally administered bacterial pathogens, which powerfully demonstrates that post-translational processing is essential for cryptdin function and effective intestinal innate immunity. nih.gov However, it has been shown that in the large intestine of Mmp7-/- mice, secreted procryptdins can be activated by other host or microbial proteases, indicating that this model is most suitable for studying α-defensin deficiency specifically in the small intestine. nih.gov
| Characteristic | Wild-Type (WT) Mice | MMP-7 Deficient (Mmp7-/-) Mice |
|---|---|---|
| Procryptdin Processing | Efficiently processed to mature cryptdins in Paneth cells. researchgate.net | Processing is blocked; inactive procryptdins accumulate in Paneth cells. nih.govnih.gov |
| Mature Cryptdins (Small Intestine) | Abundant in Paneth cell granules and lumen. nih.gov | Largely absent. nih.govnih.gov |
| Susceptibility to Enteric Pathogens | Relatively resistant. nih.gov | Increased susceptibility to pathogens like Salmonella. nih.gov |
| Mature Cryptdins (Large Intestine) | Present. | Present due to alternative luminal activation of secreted procryptdins. nih.gov |
Vii. Concluding Perspectives and Future Research Trajectories
Unexplored Functional Aspects of Cryptdin-25
The primary function attributed to cryptdins is direct antimicrobial activity. However, the full spectrum of their biological roles is likely far more extensive. Future research on Cryptdin-25 must move beyond simple bactericidal assays to explore a landscape of nuanced and potentially novel functions.
A significant unexplored area is the potential for immunomodulatory functions independent of direct microbial killing. Defensins are increasingly recognized as "alarmins" that can shape both innate and adaptive immune responses. frontiersin.org It remains to be determined if Cryptdin-25 can act as a chemoattractant for immune cells, influence cytokine production by intestinal epithelial or immune cells, or play a role in the maturation of dendritic cells. mdpi.com Furthermore, some defensins have been shown to play paradoxical roles, in some contexts promoting host defense and in others potentially exacerbating inflammation or even promoting viral infections. frontiersin.orgnih.gov Investigating whether Cryptdin-25 exhibits such dichotomous behavior is crucial for a complete understanding of its function.
Another key trajectory is defining the specificity of its interactions . Does Cryptdin-25 target specific commensal microbes to help shape the gut microbiome's composition? Or does it primarily act against invading pathogens? Studies on other cryptdins have shown that minor variations in amino acid sequences can dramatically alter their antimicrobial potency and spectrum. nih.gov Research should focus on whether Cryptdin-25 has unique activity against fungi, protozoa, or enveloped viruses, areas of growing importance in gut health. The potential for Cryptdin-25 to neutralize bacterial toxins or act synergistically with other antimicrobial peptides and conventional antibiotics also presents a promising avenue for therapeutic exploration. nih.govresearchgate.net
Advanced Structural-Functional Correlates
The biological activity of cryptdins is intrinsically linked to their three-dimensional structure, which is stabilized by a characteristic set of three intramolecular disulfide bonds. nih.govnih.gov While the general fold of defensins is known, advanced computational and structural biology techniques are poised to provide unprecedented insight into the specific structure-function relationships of Cryptdin-25.
Computational modeling and molecular dynamics (MD) simulations will be instrumental in predicting the tertiary structure of Cryptdin-25 from its amino acid sequence. nih.gov Such in silico approaches can model how the peptide interacts with microbial membranes, revealing the molecular basis of its pore-forming or other membrane-disrupting activities. nih.gov MD simulations can also explore the dynamics of Cryptdin-25 in different redox environments, as has been shown for Cryptdin-4, which exhibits different structures and mechanisms of action in its oxidized and reduced forms. mdpi.com This is particularly relevant in the gut, where redox gradients are steep.
Solving the high-resolution crystal or NMR structure of Cryptdin-25 would be a landmark achievement. nih.govnih.gov A detailed atomic map would allow for precise identification of the residues critical for its antimicrobial activity, stability, and any immunomodulatory functions. Recent work on Cryptdin-14, for instance, revealed a noncanonical dimerization interface that influences its activity, highlighting that subtle structural differences between isoforms can have significant functional consequences. nih.govresearchgate.net Comparing the solved structure of Cryptdin-25 with that of other cryptdins would illuminate the evolutionary adaptations that fine-tune its specific role in the intestinal crypt.
Integration of Multi-Omics Data for Comprehensive Understanding
To fully grasp the biological relevance of Cryptdin-25, it must be studied within its complex physiological context. The integration of multi-omics datasets offers a powerful, systems-level approach to connect the presence and activity of Cryptdin-25 to broader host and microbial processes. nih.govresearchgate.net
Future studies should employ a multi-pronged strategy:
Transcriptomics: Analyzing the transcriptome of Paneth cells could reveal the specific stimuli (e.g., particular microbes, dietary components, inflammatory signals) that regulate the expression of the gene encoding Cryptdin-25.
Proteomics: Detecting and quantifying the mature Cryptdin-25 peptide in the intestinal lumen and mucus would provide direct evidence of its secretion and stability in the gut environment.
Metagenomics: Correlating the abundance of Cryptdin-25 with the composition of the gut microbiota (via 16S rRNA or shotgun metagenomic sequencing) can help identify which bacterial, fungal, or viral populations it helps to control or cultivate. researchgate.netmassgeneral.org
Metabolomics: Investigating how Cryptdin-25 influences the metabolic output of the microbiome and the host can uncover its impact on the production of key metabolites like short-chain fatty acids, which are vital for gut health. massgeneral.org
By integrating these data layers, researchers can build comprehensive models of the host-microbe interactions mediated by Cryptdin-25, moving from a reductionist view to a holistic understanding of its role in maintaining intestinal homeostasis. researchgate.net
Broader Implications for Intestinal Biology and Host Defense
The study of novel α-defensins like Cryptdin-25 has significant implications that extend beyond basic science to translational medicine. A deeper understanding of its functions could pave the way for new therapeutic strategies for a range of gastrointestinal and systemic diseases.
One of the most exciting future directions is the potential to harness cryptdins for microbiome modulation . bioengineer.org As research increasingly links dysbiosis to conditions like inflammatory bowel disease (IBD), metabolic syndrome, and even certain cancers, the ability to selectively target and shape microbial communities is a major therapeutic goal. bioengineer.orgfrontiersin.org If Cryptdin-25 is found to have a specific and beneficial effect on the microbiome, it could serve as a template for developing peptide-based therapeutics to restore a healthy microbial balance. bioengineer.org
Furthermore, the therapeutic potential of cryptdins as novel antimicrobial agents is substantial, particularly in an era of rising antibiotic resistance. nih.govresearchgate.net Peptides like Cryptdin-2 (B1578358) have already shown efficacy in experimental models of Salmonella infection. nih.gov The unique mechanisms of action of defensins may make it more difficult for bacteria to develop resistance compared to conventional antibiotics. nih.gov Characterizing the activity of Cryptdin-25 could add a new weapon to our arsenal (B13267) against multidrug-resistant pathogens.
Q & A
Basic Research Questions
Q. What are the primary biological functions of cryptdin-25, and how are these functions experimentally validated?
- Methodological Answer : Cryptdin-25, a defensin-derived peptide, is primarily studied for its role in innate immunity, particularly in intestinal mucosal defense. Functional validation involves:
- In vitro antimicrobial assays : Measure minimum inhibitory concentrations (MICs) against pathogens like Salmonella or E. coli using broth microdilution or agar diffusion .
- In vivo models : Transgenic mice with cryptdin-25 overexpression or knockout are used to assess immune responses and pathogen clearance in intestinal tissues .
- Structural analysis : NMR or X-ray crystallography to correlate peptide structure (e.g., disulfide bond topology) with antimicrobial activity .
Q. What experimental models are most suitable for studying cryptdin-25’s interaction with host microbiota?
- Methodological Answer :
- Gnotobiotic mice : Colonized with defined microbial communities to isolate cryptdin-25’s effects on specific bacterial strains .
- 3D intestinal organoids : Mimic crypt-villus architecture to study peptide secretion and localization via immunofluorescence .
- Metagenomic sequencing : Post-treatment microbial diversity analysis (e.g., 16S rRNA sequencing) to identify shifts in microbiota composition .
Q. How is cryptdin-25 expression regulated at the transcriptional level in intestinal Paneth cells?
- Methodological Answer :
- ChIP-seq : Identify transcription factors (e.g., TCF4, XBP1) binding to the Defa25 promoter region .
- CRISPR-Cas9 knockouts : Validate regulatory elements by disrupting putative binding sites in cell lines .
- qRT-PCR and RNA FISH : Quantify mRNA levels and spatial expression patterns in intestinal crypts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of cryptdin-25 across studies?
- Methodological Answer : Contradictions often arise from variability in:
- Experimental conditions : Standardize buffer pH, ionic strength, and microbial growth phase in assays .
- Peptide synthesis : Ensure correct disulfide bonding via mass spectrometry and circular dichroism to confirm structural integrity .
- Data normalization : Use internal controls (e.g., LL-37 as a reference antimicrobial peptide) to calibrate activity metrics .
Q. What advanced techniques optimize cryptdin-25’s stability and delivery for therapeutic applications?
- Methodological Answer :
- PEGylation or liposomal encapsulation : Enhance peptide stability in gastrointestinal environments; assess via HPLC and in vitro protease resistance assays .
- Mucoadhesive nanoparticles : Use chitosan-based carriers for targeted intestinal delivery; evaluate retention time via fluorescence imaging in murine models .
- Pharmacokinetic profiling : Measure serum half-life and tissue distribution using radiolabeled or fluorescently tagged cryptdin-25 .
Q. How can multi-omics approaches elucidate cryptdin-25’s role in inflammatory bowel disease (IBD)?
- Methodological Answer :
- Transcriptomics : Single-cell RNA sequencing of intestinal biopsies to map cryptdin-25 expression in IBD subtypes (e.g., Crohn’s vs. ulcerative colitis) .
- Proteomics : SILAC-based quantification of cryptdin-25 levels in patient-derived organoids under inflammatory cytokines (e.g., TNF-α) .
- Metabolomics : LC-MS profiling of microbial metabolites (e.g., short-chain fatty acids) in cryptdin-25-deficient models to identify dysregulated pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
